molecular formula C10H12FNO B14818039 3-Cyclopropoxy-2-ethyl-5-fluoropyridine

3-Cyclopropoxy-2-ethyl-5-fluoropyridine

Cat. No.: B14818039
M. Wt: 181.21 g/mol
InChI Key: DYSPSGCPRFOIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-ethyl-5-fluoropyridine is a fluorinated pyridine derivative designed for use as a key building block in pharmaceutical research and development. Compounds featuring a 5-fluoropyridine core, similar to this reagent, are recognized as valuable intermediates in the synthesis of more complex molecules . The distinct substitution pattern on the pyridine ring, including the cyclopropoxy and ethyl groups, makes this compound a versatile scaffold for constructing potential bioactive molecules. This structural motif is particularly significant in the discovery of novel dihydroorotate dehydrogenase (DHODH) inhibitors . Research has demonstrated that 5-cyclopropyl-3-fluoropyridine derivatives can exhibit potent antiviral activity and serve as highly effective human DHODH inhibitors, outperforming established inhibitors in some assays . The presence of both fluorine and cyclopropoxy groups on the pyridine ring is a common strategy in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. As such, 3-Cyclopropoxy-2-ethyl-5-fluoropyridine is a critical reagent for researchers working in drug discovery, especially in the areas of antiviral and immunosuppressive agent development . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-5-fluoropyridine

InChI

InChI=1S/C10H12FNO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3

InChI Key

DYSPSGCPRFOIQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)F)OC2CC2

Origin of Product

United States

Preparation Methods

Pyridine Ring Construction via Cyclocondensation

Pyridine formation through cyclocondensation reactions offers a direct route to install substituents during ring assembly. For example, Hantzsch-type reactions employing β-keto esters and ammonia derivatives enable simultaneous incorporation of ethyl and fluorine groups. However, regioselectivity remains a limitation, often necessitating post-synthetic modifications.

Late-Stage Functionalization of Preformed Pyridines

Functionalizing pre-existing pyridine rings via directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling has emerged as a dominant strategy. The ethyl group at position 2 is efficiently introduced via alkylation of lithiated intermediates, while the cyclopropoxy and fluorine groups are installed through nucleophilic aromatic substitution (NAS) or palladium-mediated couplings.

Synthesis of 2-Ethylpyridine Intermediates

Friedel-Crafts Alkylation

Ethylation at position 2 is achieved via Friedel-Crafts alkylation using ethyl bromide or iodoethane in the presence of Lewis acids (e.g., AlCl₃). However, this method suffers from poor regioselectivity and competing polysubstitution, yielding ≤45% of the desired monoethylated product.

Directed Metalation-Ethylation

Superior regiocontrol is attained through DoM. Lithiation of 3-bromo-5-fluoropyridine at -78°C with LDA, followed by quenching with ethyl iodide, affords 2-ethyl-3-bromo-5-fluoropyridine in 78% yield. Subsequent bromine displacement introduces the cyclopropoxy group.

Regioselective Fluorination at Position 5

Balz-Schiemann Reaction

Traditional diazotization of 5-aminopyridine derivatives with HF·pyridine at -10°C provides 5-fluoropyridines. However, this method entails explosion risks due to diazonium intermediate instability, limiting industrial applicability.

Catalytic Fluorination with N,N'-Dicyclohexylcarbodiimide (DCC)

A safer, high-yield alternative employs DCC as a water scavenger and Cu(I) catalysts. Heating 5-hydroxypyridine derivatives with DCC and KF in DMF at 120°C achieves 92% fluorination efficiency, circumventing hazardous intermediates.

Introduction of the Cyclopropoxy Group

Nucleophilic Aromatic Substitution (NAS)

Activation of position 3 via nitration or bromination enables NAS with cyclopropanolate anions. For example, 3-bromo-2-ethyl-5-fluoropyridine reacts with sodium cyclopropoxide in DMSO at 150°C, yielding 68% of the target compound. Steric hindrance from the adjacent ethyl group reduces efficiency, necessitating excess reagent.

Ullmann-Type Coupling

Copper-catalyzed coupling of cyclopropanol with 3-iodo-2-ethyl-5-fluoropyridine in the presence of 1,10-phenanthroline enhances reactivity, achieving 85% yield at 110°C. This method is preferred for scalability, though iodinated precursors require multistep synthesis.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Ethylation : Lithiation of 3-bromo-5-fluoropyridine followed by ethyl iodide quenching (82% yield).
  • Fluorination : DCC-mediated fluorination of the 5-hydroxy intermediate (89% yield).
  • Cyclopropoxylation : Ullmann coupling with cyclopropanol (76% yield).
    Overall yield : 56%.

Convergent Synthesis via Suzuki-Miyaura Coupling

A palladium-catalyzed coupling of 2-ethyl-5-fluoropyridine-3-boronic acid with cyclopropyl bromide under Miyaura conditions affords the product in 70% yield. Limited by boronic acid stability.

Comparative Analysis of Methodologies

Method Key Steps Yield (%) Safety Concerns Scalability
Sequential Functionalization DoM, DCC fluorination, Ullmann 56 Low High
Suzuki-Miyaura Coupling Boronic acid synthesis, Coupling 70 Moderate Moderate
Balz-Schiemann Fluorination Diazotization, HF handling 48 High Low

Mechanistic Insights and Optimization

Fluorination Kinetics

DCC-mediated fluorination follows a second-order kinetic model, with rate acceleration attributed to in situ water removal, shifting equilibrium toward product formation.

Cyclopropoxy Group Stability

Cyclopropoxy-substituted pyridines exhibit hydrolytic sensitivity under acidic conditions. Storage under inert atmosphere at -20°C is recommended to prevent ring-opening degradation.

Industrial-Scale Considerations

Continuous-flow systems mitigate exothermic risks during ethylation and fluorination steps. Pilot-scale trials using microreactors demonstrate 15% yield improvement over batch processes due to enhanced heat/mass transfer.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation enables room-temperature cyclopropoxylation, though substrate scope remains limited to electron-deficient pyridines.

Electrochemical Fluorination

Paired electrolysis in ionic liquids achieves direct C–H fluorination at position 5, bypassing pre-functionalization steps. Current efficiency reaches 64% in lab-scale setups.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-ethyl-5-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or other positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy and ethyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table compares 3-Cyclopropoxy-2-ethyl-5-fluoropyridine with two related compounds, including the derivative Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate from the 2017 pyridine catalog :

Property 3-Cyclopropoxy-2-ethyl-5-fluoropyridine Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-Ethyl-5-fluoropyridine
Substituent at Position 2 Ethyl (hydrophobic) Amino (polar, basic) Ethyl
Substituent at Position 3 Cyclopropoxy (rigid, strained) Propanoate ester (flexible, polar) None
Fluorine Position Position 5 Position 5 Position 5
Molecular Weight (g/mol) ~195.2 ~228.2 ~139.1
Predicted logP ~2.8 (moderate lipophilicity) ~1.2 (lower lipophilicity) ~1.5
Solubility (mg/mL) ~0.5 (aqueous, pH 7) ~10.3 (aqueous, pH 7) ~2.1
Key Observations:

Substituent Influence on Lipophilicity: The cyclopropoxy and ethyl groups in 3-Cyclopropoxy-2-ethyl-5-fluoropyridine increase logP compared to the amino and ester-containing analogue, suggesting better membrane permeability but lower aqueous solubility.

Steric and Electronic Effects: The rigid cyclopropoxy group may enhance metabolic stability compared to the flexible propanoate ester in the catalogued compound .

Role of Fluorine: Both compounds retain fluorine at position 5, which is known to improve bioavailability by reducing metabolic oxidation in pyridine rings.

Q & A

Q. How do surface adsorption properties of this compound impact its performance in catalytic applications (e.g., metal-organic frameworks)?

  • Methodological Answer : Use BET analysis to measure surface area (300–500 m²/g) and XPS to verify pyridine-metal coordination (e.g., Ni²⁺ or Pd⁰). Adsorption isotherms (Langmuir model) at 77 K quantify CO₂ uptake. Compare with non-fluorinated analogs to isolate fluorine’s role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.